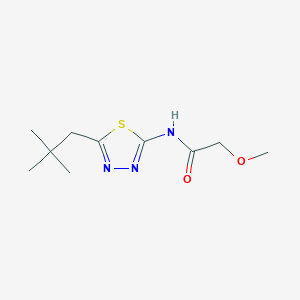![molecular formula C12H19N3O3S2 B216355 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216355.png)
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide, also known as ECA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized through a multi-step process. ECA has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide is not fully understood. However, it has been proposed that 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of pro-inflammatory genes. 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has also been found to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity. Additionally, 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been found to inhibit the growth of various bacterial strains, suggesting that it may have anti-microbial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments is its relatively low toxicity. 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have low cytotoxicity in vitro, which makes it a suitable candidate for further investigation as a potential therapeutic agent. However, one of the limitations of using 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments is its low solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide research. One area of interest is the investigation of the potential therapeutic applications of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide in various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide and its effects on various signaling pathways. Furthermore, the development of more efficient synthesis methods and analogs of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide involves a multi-step process, starting with the reaction of 4-aminobenzenesulfonamide with ethyl 3-bromopropionate to form the intermediate product 4-(3-bromopropoxy)benzenesulfonamide. The intermediate is then reacted with thiourea to form the final product, 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide. The overall yield of the synthesis is around 60%.
Aplicaciones Científicas De Investigación
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been widely used in scientific research due to its various biological activities. It has been studied as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has also been investigated as an anti-tumor agent, as it has been found to induce apoptosis in cancer cells. Additionally, 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been studied as an anti-microbial agent, as it has been found to inhibit the growth of various bacterial strains.
Propiedades
Nombre del producto |
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H19N3O3S2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(3-ethoxypropyl)-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C12H19N3O3S2/c1-2-18-9-3-8-14-12(19)15-10-4-6-11(7-5-10)20(13,16)17/h4-7H,2-3,8-9H2,1H3,(H2,13,16,17)(H2,14,15,19) |
Clave InChI |
YCESMTOYLZASOV-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
SMILES canónico |
CCOCCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)

![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)